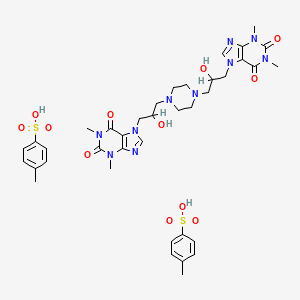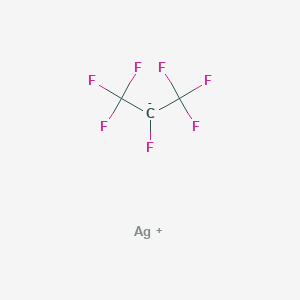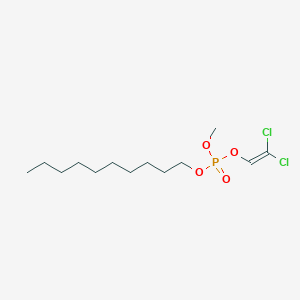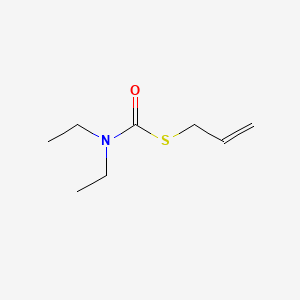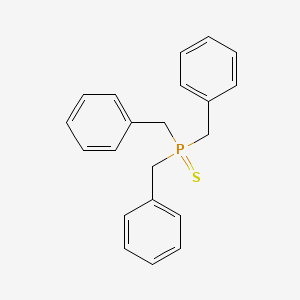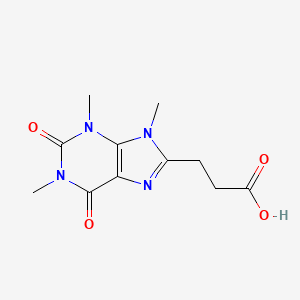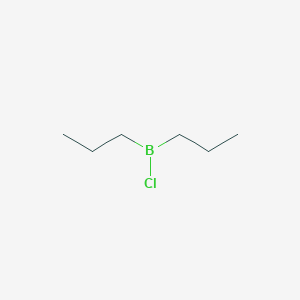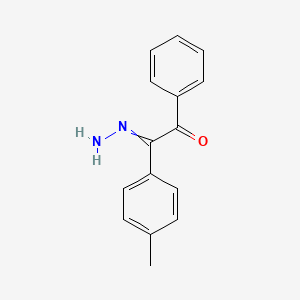![molecular formula C8H16N2 B14704343 1,6-Diazabicyclo[4.3.1]decane CAS No. 25337-75-1](/img/structure/B14704343.png)
1,6-Diazabicyclo[4.3.1]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diazabicyclo[4.3.1]decane is a bicyclic organic compound with the molecular formula C₈H₁₆N₂. It is a member of the diazabicycloalkane family, characterized by a bicyclic structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diazabicyclo[4.3.1]decane can be synthesized through several methods. One common approach involves the reaction of dimethyl 2,7-dibromooctanoate with methylamine, resulting in the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate. This intermediate is then transformed into the bicyclic compound under heating with benzylamine, followed by reduction with lithium aluminium hydride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The key steps include the preparation of intermediates, followed by cyclization and reduction processes to yield the final product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,6-Diazabicyclo[4.3.1]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1,6-Diazabicyclo[4.3.1]decane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-Diazabicyclo[4.3.1]decane involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. For example, as a modulator of nicotinic acetylcholine receptors, it can influence neurotransmission by altering receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 3,8-Diazabicyclo[3.2.1]octane
- 1,4-Diazabicyclo[3.2.2]nonane
- 3,9-Diazabicyclo[4.2.1]nonane
Uniqueness
1,6-Diazabicyclo[4.3.1]decane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
25337-75-1 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1,6-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-7-3-6-9(4-1)8-10/h1-8H2 |
InChI Key |
GQPHXHFRXIIFCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCN(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


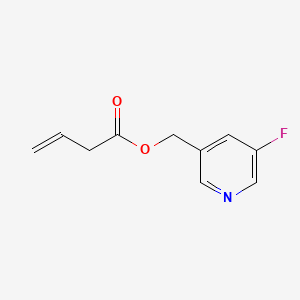
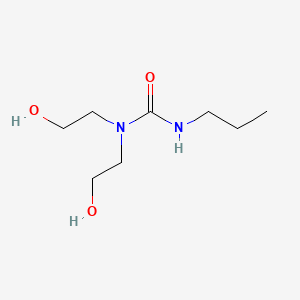
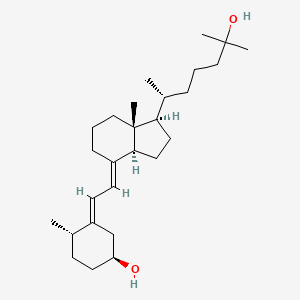
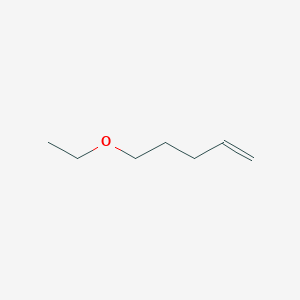
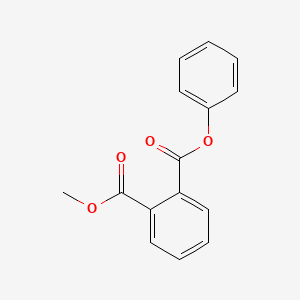
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
